Cas no 2137667-90-2 (N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine)

N-[[5-(Aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a difluorophenyl core and an aminomethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the aminomethyl group offers reactivity for further derivatization. Its well-defined molecular structure ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive functional groups, making it suitable for specialized organic synthesis and drug discovery workflows.
N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine structure
2137667-90-2 structure
Product Name:N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine
CAS No:2137667-90-2
MF:C11H16F2N2
MW:214.254949569702
CID:5278534
Update Time:2025-05-19

N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine Chemical and Physical Properties

Names and Identifiers

    • (5-{[ethyl(methyl)amino]methyl}-2,4-difluorophenyl)methanamine
    • N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine
    • Inchi: 1S/C11H16F2N2/c1-3-15(2)7-9-4-8(6-14)10(12)5-11(9)13/h4-5H,3,6-7,14H2,1-2H3
    • InChI Key: WWTWRFRSQCHTEL-UHFFFAOYSA-N
    • SMILES: FC1=CC(=C(CN)C=C1CN(C)CC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 189
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.3

N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine Pricemore >>

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Additional information on N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine

Research Briefing on N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine (CAS: 2137667-90-2)

The compound N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine (CAS: 2137667-90-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluorophenyl ring and an aminomethyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) detailed the efficient synthesis of N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine via a multi-step organic synthesis route. The researchers highlighted the compound's high yield and purity, which are critical for further pharmacological evaluations. The synthetic pathway involved the use of advanced catalytic methods, ensuring scalability for potential industrial production.

Pharmacological investigations have revealed that N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine exhibits notable activity as a modulator of specific neurotransmitter receptors. In vitro studies demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in neurological disorders such as depression and Parkinson's disease. Additionally, preliminary in vivo studies in rodent models showed favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration.

Further research has explored the compound's mechanism of action at the molecular level. Computational docking studies and molecular dynamics simulations have provided insights into its binding interactions with target proteins. These findings are instrumental in guiding the design of derivatives with enhanced potency and selectivity. The structural flexibility of N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine allows for various modifications, making it a versatile scaffold for medicinal chemistry.

In addition to its neurological applications, recent studies have investigated the compound's potential in oncology. A 2024 study in Cancer Research reported that N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine inhibits the proliferation of certain cancer cell lines by interfering with key signaling pathways. The compound's ability to induce apoptosis in cancer cells while sparing normal cells underscores its therapeutic potential.

Despite these promising findings, challenges remain in the development of N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine as a drug candidate. Issues such as metabolic stability, potential toxicity, and formulation optimization need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through preclinical and clinical stages.

In conclusion, N-[[5-(aminomethyl)-2,4-difluorophenyl]methyl]-N-methylethanamine (CAS: 2137667-90-2) represents a promising candidate for further drug development. Its diverse pharmacological activities and structural versatility make it a valuable molecule in the pursuit of novel therapeutics. Continued research and innovation will be crucial to unlocking its full potential in addressing unmet medical needs.

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